1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one
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Overview
Description
1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone core substituted with a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction where the pyrazinone core is reacted with 4-phenylpiperazine under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazinone derivatives, while substitution reactions can introduce various functional groups onto the phenylpiperazine moiety.
Scientific Research Applications
1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, which may contribute to its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(4-benzylpiperazin-1-yl)pyrazin-2(1H)-one: Similar structure but with a benzyl group instead of a phenyl group.
1-methyl-3-(4-phenylpiperidin-1-yl)pyrazin-2(1H)-one: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2(1H)-one is unique due to the presence of both the pyrazinone core and the phenylpiperazine moiety. This combination imparts specific chemical and pharmacological properties that are distinct from other similar compounds. The phenylpiperazine moiety, in particular, is known for its ability to interact with various biological targets, making this compound valuable for medicinal chemistry research.
Properties
IUPAC Name |
1-methyl-3-(4-phenylpiperazin-1-yl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-17-8-7-16-14(15(17)20)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRAISPDFHRXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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